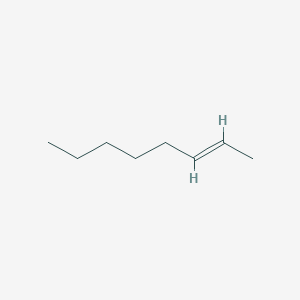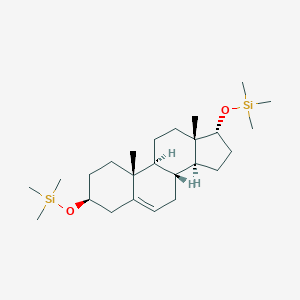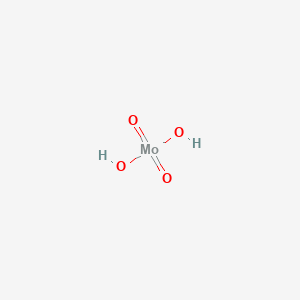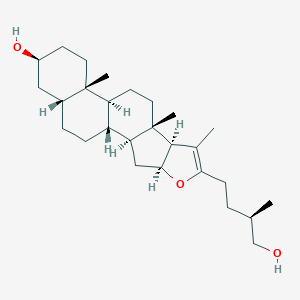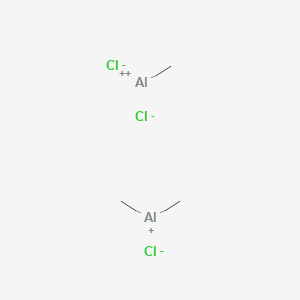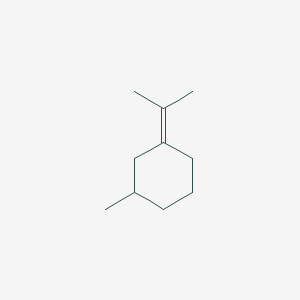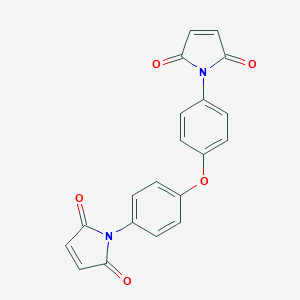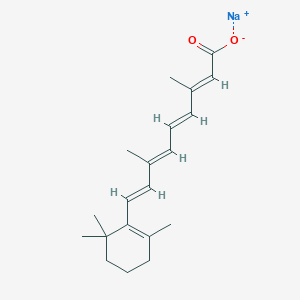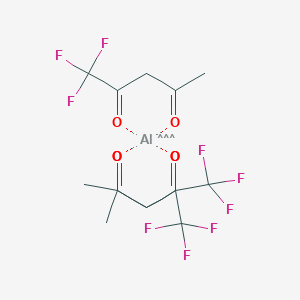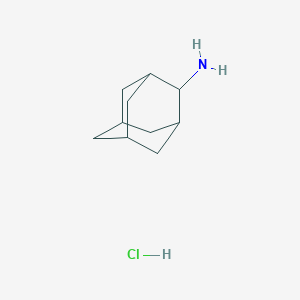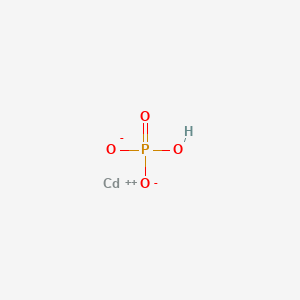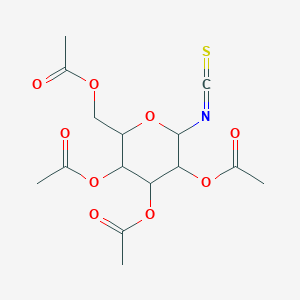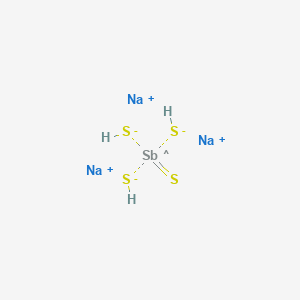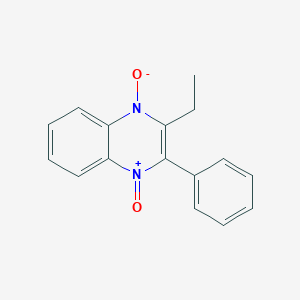
2-Ethyl-3-phenylquinoxaline 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-phenylquinoxaline 1,4-dioxide, commonly known as EPOQ, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. EPOQ is a versatile molecule that possesses unique physicochemical properties, such as high stability, low toxicity, and excellent solubility, which make it an attractive candidate for use in a wide range of applications.
Mécanisme D'action
The mechanism of action of EPOQ is complex and multifaceted. In cancer cells, EPOQ has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In neurodegenerative diseases, EPOQ has been shown to protect neurons from oxidative stress, inflammation, and apoptosis by activating various neuroprotective pathways, including the Nrf2 pathway and the PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
EPOQ has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, EPOQ has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote cell death by targeting various molecular targets, including DNA, RNA, and proteins. In neurodegenerative diseases, EPOQ has been shown to improve cognitive function, reduce oxidative stress, and enhance neurotrophic factor expression by modulating various biochemical pathways, including the BDNF/TrkB pathway and the CREB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
EPOQ possesses several advantages as a research tool, including its high stability, low toxicity, and excellent solubility. However, EPOQ also has some limitations, such as its relatively high cost, limited availability, and potential for off-target effects.
Orientations Futures
There are several future directions for research on EPOQ. In medicinal chemistry, future studies could focus on the synthesis and evaluation of novel EPOQ derivatives with improved pharmacological properties, such as increased potency and selectivity. In pharmacology, future studies could investigate the potential of EPOQ as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. In material science, future studies could explore the use of EPOQ as a building block for the synthesis of novel functional materials with unique properties, such as stimuli-responsive materials and self-healing materials.
Méthodes De Synthèse
The synthesis of EPOQ can be achieved through various methods, including the oxidation of 2-ethyl-3-phenylquinoxaline with hydrogen peroxide, the reaction of 2-ethyl-3-phenylquinoxaline with potassium permanganate, and the reaction of 2-ethyl-3-phenylquinoxaline with lead tetraacetate. Among these methods, the oxidation of 2-ethyl-3-phenylquinoxaline with hydrogen peroxide is the most commonly used method due to its simplicity, efficiency, and high yield.
Applications De Recherche Scientifique
EPOQ has been extensively studied for its potential applications in various fields. In medicinal chemistry, EPOQ has been shown to exhibit potent antitumor, anti-inflammatory, and neuroprotective activities. In pharmacology, EPOQ has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In material science, EPOQ has been used as a building block for the synthesis of various functional materials, such as conducting polymers and porous materials.
Propriétés
Numéro CAS |
15034-22-7 |
|---|---|
Nom du produit |
2-Ethyl-3-phenylquinoxaline 1,4-dioxide |
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C16H14N2O2/c1-2-13-16(12-8-4-3-5-9-12)18(20)15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3 |
Clé InChI |
PNCGHFYGKVTCDV-UHFFFAOYSA-N |
SMILES |
CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
SMILES canonique |
CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
Synonymes |
2-Ethyl-3-phenylquinoxaline 1,4-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



